molecular formula C22H18O2 B142870 (1R,2R)-1-(1-Naphthyl)-2-(2-naphthyl)-1,2-ethanediol CAS No. 159333-30-9

(1R,2R)-1-(1-Naphthyl)-2-(2-naphthyl)-1,2-ethanediol

Cat. No. B142870
M. Wt: 314.4 g/mol
InChI Key: RSFIBRKJSPSKFZ-FGZHOGPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-1-(1-Naphthyl)-2-(2-naphthyl)-1,2-ethanediol, commonly known as BINAP, is a chiral ligand that is widely used in asymmetric synthesis. BINAP is a highly effective chiral catalyst that has been used in various chemical reactions to produce enantiomerically pure compounds.

Mechanism Of Action

The mechanism of action of BINAP involves its ability to coordinate with transition metals, such as palladium, to form chiral complexes. These complexes can then catalyze various chemical reactions, leading to the formation of enantiomerically pure compounds.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of BINAP. However, studies have shown that BINAP can be toxic to certain cell lines, and further research is needed to determine its potential toxicity in vivo.

Advantages And Limitations For Lab Experiments

The main advantage of using BINAP in lab experiments is its ability to produce enantiomerically pure compounds. It is also a highly effective chiral catalyst that can be used in a variety of reactions. However, BINAP is relatively expensive and can be difficult to handle due to its air and moisture sensitivity.

Future Directions

There are several future directions for research on BINAP. One area of research is the development of new synthetic methods for BINAP and its derivatives. Another area of research is the application of BINAP in new chemical reactions and the synthesis of new chiral compounds. Additionally, further research is needed to determine the potential toxicity of BINAP and its derivatives in vivo.

Synthesis Methods

BINAP can be synthesized through a variety of methods, including the reaction of 1,2-dibromoethane with 1-naphthol and 2-naphthol, or the reaction of 1,2-dibromoethane with 1-naphthol and 2-naphthol in the presence of a base. Another method involves the reaction of 1,2-dibromoethane with 1-naphthol and 2-naphthol in the presence of a palladium catalyst.

Scientific Research Applications

BINAP has been widely used in asymmetric synthesis, particularly in the synthesis of chiral compounds. It has been used as a chiral ligand in various chemical reactions, including hydrogenation, allylation, and Michael addition. BINAP has also been used in the synthesis of pharmaceuticals, agrochemicals, and natural products.

properties

CAS RN

159333-30-9

Product Name

(1R,2R)-1-(1-Naphthyl)-2-(2-naphthyl)-1,2-ethanediol

Molecular Formula

C22H18O2

Molecular Weight

314.4 g/mol

IUPAC Name

(1R,2R)-1-naphthalen-1-yl-2-naphthalen-2-ylethane-1,2-diol

InChI

InChI=1S/C22H18O2/c23-21(18-13-12-15-6-1-2-8-17(15)14-18)22(24)20-11-5-9-16-7-3-4-10-19(16)20/h1-14,21-24H/t21-,22-/m1/s1

InChI Key

RSFIBRKJSPSKFZ-FGZHOGPDSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@H]([C@@H](C3=CC=CC4=CC=CC=C43)O)O

SMILES

C1=CC=C2C=C(C=CC2=C1)C(C(C3=CC=CC4=CC=CC=C43)O)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C(C3=CC=CC4=CC=CC=C43)O)O

synonyms

(R R)-(+)-1-(1-NAPHTHYL)-2-(2-NAPHTHYL)&

Origin of Product

United States

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